

Technical Guide: Physicochemical Properties of 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Cat. No.: B124042

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-dimethoxy-N,N-dimethylbutan-1-amine (CAS No. 19718-92-4) is a substituted aliphatic amine with potential applications as a chemical intermediate in organic synthesis and pharmaceutical development. Its structure, featuring a tertiary amine and an acetal functional group, dictates its physicochemical properties, which are critical for its handling, formulation, and development as a potential drug candidate or reagent. This guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols for researchers to assess these properties in a laboratory setting.

Chemical and Physical Properties

Property	Value	Source
CAS Number	19718-92-4	
Molecular Formula	C ₈ H ₁₉ NO ₂	
Molecular Weight	161.24 g/mol	
Boiling Point	53.5 °C @ 5 Torr	
Density	0.892 g/cm ³	
Refractive Index	1.426	

Solubility Profile

Quantitative solubility data for **4,4-dimethoxy-N,N-dimethylbutan-1-amine** is not readily available in the public domain. However, the solubility can be inferred from its structural components: a polar tertiary amine and a moderately polar dimethoxy (acetal) group, attached to a four-carbon alkyl chain. The tertiary amine group is expected to be basic and can be protonated in acidic solutions, which would significantly increase its aqueous solubility.

The solubility of a close structural analog, N,N-dimethylbutylamine (CAS 927-62-8), can provide an estimate of the behavior of the hydrocarbon portion of the molecule.

Table 3.1: Solubility Data for the Structural Analog N,N-Dimethylbutylamine

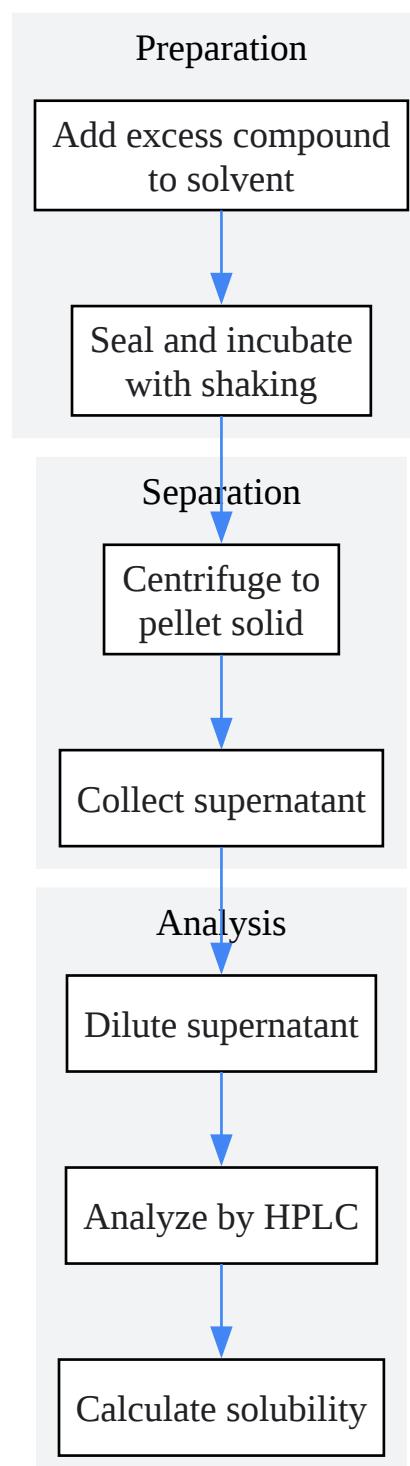
Solvent	Solubility	Temperature (°C)	Source
Water	3.4 g/100 mL	20	
Ethanol	Soluble	Not Specified	
Diethyl Ether	Soluble	Not Specified	

It is anticipated that **4,4-dimethoxy-N,N-dimethylbutan-1-amine** will be soluble in a range of organic solvents. Its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility in acidic conditions due to the formation of an ammonium salt.

[3]#### 3.1 Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, which is a well-established technique for measuring equilibrium solubility.

[4]Objective: To determine the equilibrium solubility of **4,4-dimethoxy-N,N-dimethylbutan-1-amine** in various solvents.


Materials:

- **4,4-dimethoxy-N,N-dimethylbutan-1-amine**
- Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, methanol, acetonitrile)
- Volumetric flasks and pipettes
- Scintillation vials or other suitable sealed containers
- Shaking incubator or orbital shaker
- Centrifuge
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Analytical balance

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent in which it is freely soluble.
- Create a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.
- Add an excess amount of **4,4-dimethoxy-N,N-dimethylbutan-1-amine** to a vial containing a known volume of the test solvent.
- Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

- Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, centrifuge the samples to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the range of the calibration curve.
- Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
- Calculate the solubility in the test solvent based on the measured concentration and the dilution factor.

[Click to download full resolution via product page](#)

Solubility Determination Workflow

Stability Profile

The stability of **4,4-dimethoxy-N,N-dimethylbutan-1-amine** is influenced by its two primary functional groups: the tertiary amine and the acetal.

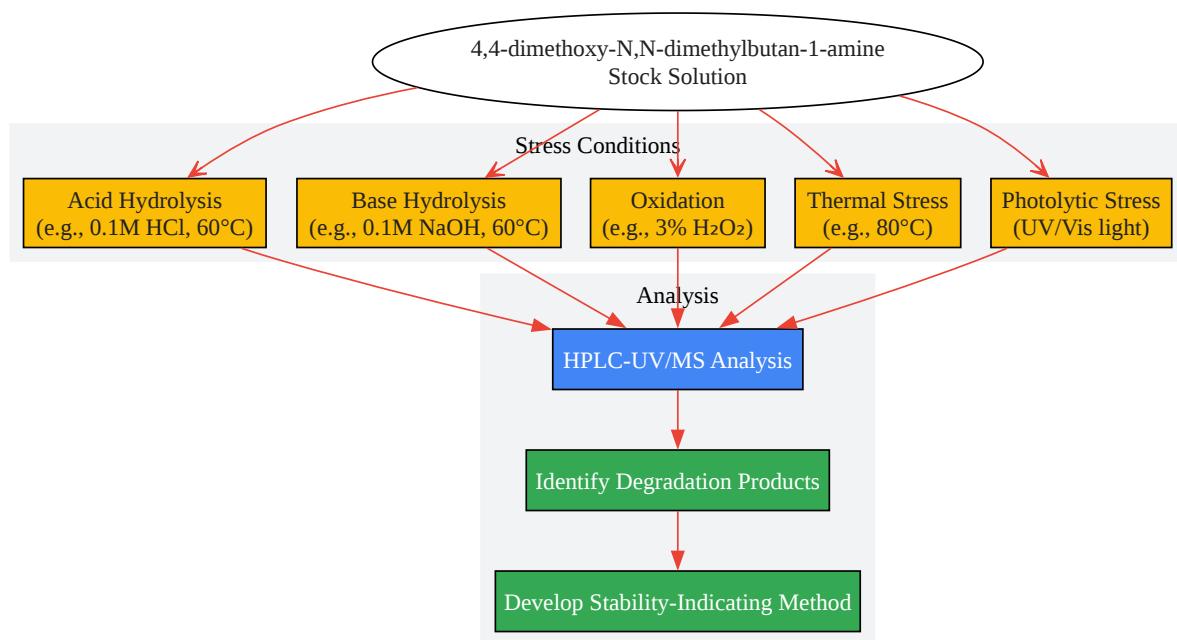
- Acetal Group: Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which would lead to the formation of butyraldehyde, methanol, and the corresponding amine. *[5]
- Tertiary Amine Group: Tertiary amines can be prone to oxidation, which could result in the formation of an N-oxide.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the compound to a variety of stress conditions as mandated by regulatory guidelines such as ICH Q1A.

[8][6]#### 4.1 Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of **4,4-dimethoxy-N,N-dimethylbutan-1-amine** under various stress conditions and to develop a stability-indicating analytical method.

Materials:


- **4,4-dimethoxy-N,N-dimethylbutan-1-amine**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC grade solvents (e.g., acetonitrile, methanol, water)
- pH meter
- Temperature-controlled oven
- Photostability chamber

- HPLC-UV/MS system

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period. 5[6]. Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) in an oven. 6[9]. Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. 7[7][9]. Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in their structural elucidation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

[7]

[Click to download full resolution via product page](#)

Forced Degradation Study Workflow

Conclusion

While specific experimental data on the solubility and stability of **4,4-dimethoxy-N,N-dimethylbutan-1-amine** is limited, this guide provides a comprehensive framework for researchers to evaluate these critical parameters. By leveraging data from structural analogs and employing standardized experimental protocols, scientists can generate the necessary data to support the development of this compound in their research and development activities. The provided methodologies for solubility determination and forced degradation studies are aligned with industry best practices and regulatory expectations, ensuring the generation of robust and reliable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 7. pharmadekho.com [pharmadekho.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4,4-dimethoxy-N,N-dimethylbutan-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124042#solubility-and-stability-of-4-4-dimethoxy-n-n-dimethylbutan-1-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com